5-Chlorothiophene-2,4-dicarbaldehyde
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Overview
Description
5-Chlorothiophene-2,4-dicarbaldehyde: is an organic compound with the molecular formula C6H3ClO2S and a molecular weight of 174.6 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and a chlorine atom at the 5 position on the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2,4-dicarbaldehyde typically involves the chlorination of thiophene derivatives followed by formylationThis intermediate is then converted to the aldehyde through a reduction process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chlorothiophene-2,4-dicarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-Chlorothiophene-2,4-dicarboxylic acid.
Reduction: 5-Chlorothiophene-2,4-dicarbinol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chlorothiophene-2,4-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure makes it a versatile intermediate for various applications .
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-2,4-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
- 5-Bromothiophene-2,4-dicarbaldehyde
- 5-Fluorothiophene-2,4-dicarbaldehyde
- 5-Methylthiophene-2,4-dicarbaldehyde
Comparison: 5-Chlorothiophene-2,4-dicarbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C6H3ClO2S |
---|---|
Molecular Weight |
174.61 g/mol |
IUPAC Name |
5-chlorothiophene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H3ClO2S/c7-6-4(2-8)1-5(3-9)10-6/h1-3H |
InChI Key |
YJMRYWSCJVLUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C=O)Cl)C=O |
Origin of Product |
United States |
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